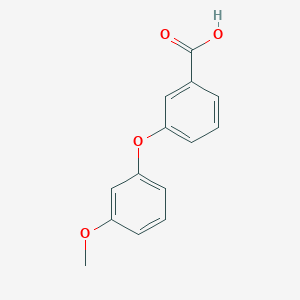
3-(3-methoxyphenoxy)benzoic acid
描述
3-(3-methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where a methoxyphenoxy group is attached to the benzene ring
作用机制
Target of Action
3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .
生化分析
Biochemical Properties
3-(3-methoxyphenoxy)benzoic acid has been found to interact with various enzymes and proteins. For instance, a bacterial strain, Bacillus sp., was shown to degrade this compound, converting it into 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . This suggests that this compound can participate in biochemical reactions involving these enzymes and proteins .
Cellular Effects
Some of its derivatives, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Its degradation by Bacillus sp. suggests that it may bind to certain enzymes, leading to enzyme activation or inhibition
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Bacillus sp. was shown to degrade 95.6% of 50 mg·L −1 this compound within 72 h in mineral salt medium (MSM) . This suggests that the compound may have a certain degree of stability and degradation over time .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. It is known that Bacillus sp. can convert this compound into several other compounds, suggesting that it is involved in certain metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 3-methoxybenzene boronic acid under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions . This reaction yields diaryl derivatives, which can then be further processed to obtain the desired compound.
Industrial Production Methods
the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the synthesis of similar compounds .
化学反应分析
Types of Reactions
3-(3-methoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen bromide (HBr) and boron tribromide (BBr3) are used in demethylation reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted aromatic compounds .
科学研究应用
3-(3-methoxyphenoxy)benzoic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
3-Phenoxybenzoic acid: A primary metabolite of synthetic pyrethroid insecticides with similar structural features.
2-(3-methoxyphenoxy)benzoic acid: Another derivative with similar chemical properties.
Uniqueness
3-(3-methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .
属性
IUPAC Name |
3-(3-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDBIRFJEPBPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
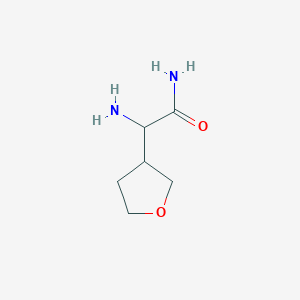
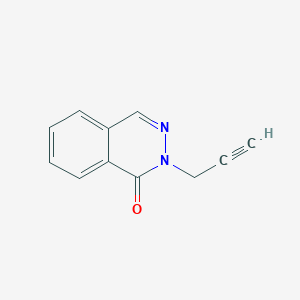
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
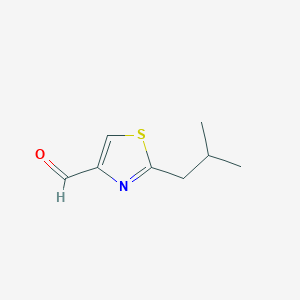
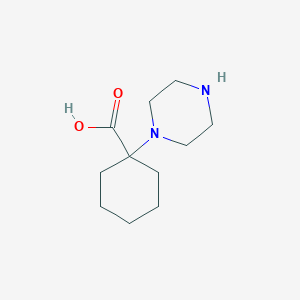
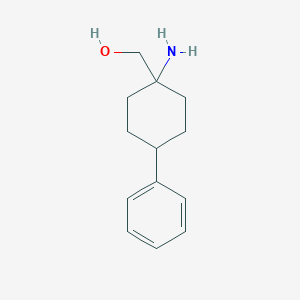
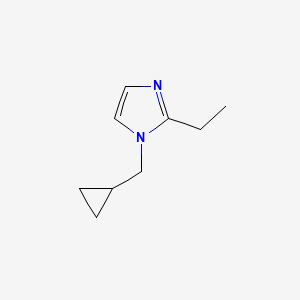
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
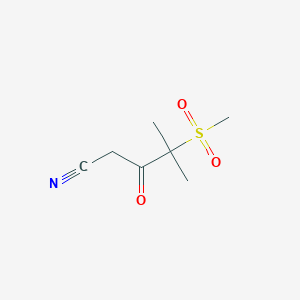
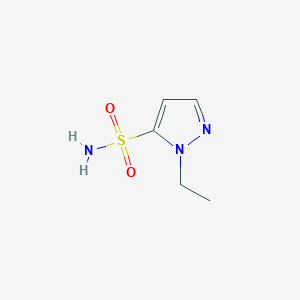
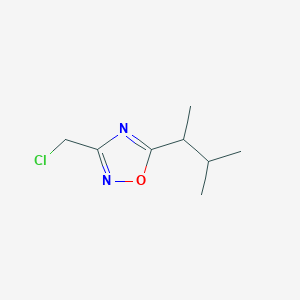
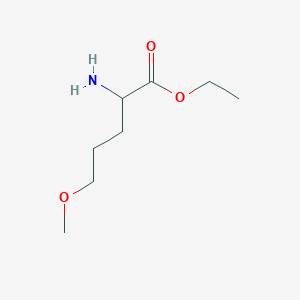
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
